2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Description
The exact mass of the compound this compound is 331.0433776 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-9-6-7-11-13(8-9)22-16-14(11)17(20)21-15(19-16)10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTOJLCKLLWKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301123987 | |
| Record name | 2-(2-Chlorophenyl)-5,6,7,8-tetrahydro-7-methyl-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-84-8 | |
| Record name | 2-(2-Chlorophenyl)-5,6,7,8-tetrahydro-7-methyl-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355815-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-5,6,7,8-tetrahydro-7-methyl-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a benzothieno moiety fused with an oxazine ring, suggests a variety of pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.79 g/mol. The presence of the 2-chlorophenyl group and tetrahydro structure enhances its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN1O2S1 |
| Molecular Weight | 303.79 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one |
| CAS Number | 331857-07-9 |
Synthesis
The synthesis of this compound can be approached through various chemical reactions involving thieno and oxazine derivatives. The methods typically involve multi-step processes that include cyclization and functionalization reactions to yield the target compound with high purity and yield.
Anticancer Properties
Research indicates that compounds similar to 2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related compounds possess cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- A comparative analysis revealed that specific structural modifications could enhance the potency against these cell lines .
Antimicrobial Activity
The compound’s structural features suggest potential antimicrobial properties. Studies on structurally related thieno compounds have demonstrated:
- Antibacterial and antifungal activities against several pathogenic strains .
- The ability to inhibit bacterial growth was linked to the presence of the chlorophenyl group which is known to enhance lipophilicity and membrane penetration.
Case Study 1: Anticancer Activity
A study involving a series of synthesized thieno derivatives found that one compound exhibited an IC50 value of against MCF-7 cells. This suggests a strong potential for further development into a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of related compounds showed effectiveness against Gram-positive and Gram-negative bacteria. The most potent derivative displayed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
The biological activity of 2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is likely mediated through multiple mechanisms:
- Inhibition of cell proliferation via interference with DNA synthesis.
- Induction of apoptosis in cancer cells through activation of intrinsic pathways.
- Disruption of bacterial cell wall synthesis leading to cell lysis in microbial applications.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity :
- Research indicates that derivatives of benzothieno[2,3-d][1,3]oxazine compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have suggested that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .
-
Anti-inflammatory Properties :
- Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating conditions like rheumatoid arthritis and psoriatic arthritis .
- Neuroprotective Effects :
Synthetic Utility
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Other Compounds :
- The functional groups present in 2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one facilitate its use in further chemical transformations. For example, the amino and carbonyl functionalities can be exploited to create more complex molecules through reactions such as nucleophilic substitutions and condensation reactions .
Case Study 1: Anticancer Activity
A study published in PMC explored the anticancer effects of related compounds derived from benzothieno structures. The results demonstrated significant inhibition of cell growth in breast cancer cell lines when treated with these derivatives, suggesting that modifications to the benzothieno structure could enhance potency against specific cancer types .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzothieno derivatives. The study found that these compounds could significantly reduce inflammatory markers in vitro and in vivo models of inflammation. This opens avenues for developing new anti-inflammatory drugs based on this scaffold .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient nature of the oxazinone ring facilitates nucleophilic attack, particularly at the carbonyl carbon (C4 position). This reactivity resembles related benzothienooxazinones :
Key mechanistic steps involve:
-
Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Ring-opening or substitution depending on reaction conditions.
Electrophilic Aromatic Substitution
The 2-chlorophenyl group undergoes directed electrophilic substitution, primarily at the para position relative to the chlorine atom :
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the oxazinone ring demonstrates instability:
Transition Metal-Catalyzed Couplings
The chlorophenyl substituent participates in cross-coupling reactions:
Redox Transformations
The tetrahydrobenzothiophene moiety undergoes characteristic redox reactions:
Structural Modifications Impacting Bioactivity
Comparative studies of analogs reveal structure-activity relationships :
Degradation Pathways
Forced degradation studies under ICH guidelines reveal:
| Stress Condition | Major Degradants | Degradation Mechanism |
|---|---|---|
| Acidic hydrolysis (0.1N HCl, Δ) | Ring-opened thiophene carboxylic acid | Oxazinone ring hydrolysis |
| Oxidative (3% H2O2, RT) | Sulfoxide and N-oxide derivatives | Sulfur and nitrogen oxidation |
| Photolytic (ICH Q1B) | Cis-trans isomerization products | π-bond reorganization in thiophene ring |
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for synthesizing this compound?
- Methodological Answer : The compound can be synthesized via mechanochemical approaches using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine as mediators. Key steps include solvent-free grinding of precursors, controlled reaction times, and purification via column chromatography. This method avoids traditional solvent-based limitations and improves atom economy .
- Key Considerations : Optimize molar ratios of reactants and monitor reaction progress using TLC or HPLC.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign signals for the chlorophenyl and tetrahydrobenzothienooxazinone moieties.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline forms are obtainable).
- InChI/SMILES Validation : Cross-reference with databases like PubChem for canonical representations .
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Methodological Answer : Research should align with conceptual frameworks such as:
- Structure-Activity Relationship (SAR) : Link structural features (e.g., chlorophenyl substitution) to observed biological or chemical properties.
- Density Functional Theory (DFT) : Predict electronic properties and reactive sites computationally.
- Environmental Chemistry Models : Apply fugacity models to predict environmental partitioning .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported pharmacological data?
- Methodological Answer :
Systematic Review : Critically analyze prior studies to identify variables (e.g., assay conditions, cell lines) causing discrepancies .
Replicate Studies : Use standardized protocols (e.g., OECD guidelines) for dose-response assays.
Multi-Omics Integration : Combine transcriptomic and metabolomic data to validate target interactions.
- Example Workflow :
| Step | Action | Tool/Model |
|---|---|---|
| 1 | Literature gap analysis | PRISMA framework |
| 2 | In vitro validation | High-content screening |
| 3 | Data reconciliation | Bayesian statistical models |
Q. What experimental strategies assess the compound’s environmental fate and transformation products?
- Methodological Answer :
- Laboratory Studies : Determine hydrolysis rates under varying pH/temperature and photolytic degradation using UV-Vis spectroscopy .
- Biotic Transformation : Incubate with soil microbiota and analyze metabolites via LC-MS/MS.
- Field Monitoring : Deploy passive samplers in water systems to track bioaccumulation in aquatic organisms.
- Data Integration : Use probabilistic models (e.g., QSARs) to predict ecotoxicological endpoints .
Q. How to optimize synthetic yield while minimizing hazardous byproducts?
- Methodological Answer :
- Green Chemistry Principles : Replace toxic solvents with ionic liquids or supercritical CO₂.
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to detect intermediate byproducts.
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to enhance regioselectivity .
Q. What methodologies evaluate the compound’s ecological risks across trophic levels?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Daphnia magna (48h LC₅₀) and algae growth inhibition assays.
Chronic Effects : Multi-generational studies in zebrafish.
Ecosystem Modeling : Use AQUATOX to simulate food-web impacts .
- Data Requirement : Physicochemical properties (log Kow, pKa) must be experimentally validated .
Q. How to address challenges in cross-disciplinary studies (e.g., environmental chemistry vs. pharmacology)?
- Methodological Answer :
- Collaborative Frameworks : Establish shared data repositories and harmonize metadata standards.
- Mixed-Methods Design : Combine field sampling (geographical methods) with high-throughput screening (omics technologies) .
- Risk-Benefit Analysis : Weigh therapeutic potential against ecotoxicological profiles using multi-criteria decision analysis (MCDA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
